2,2'-[(4-ethylcyclohexyl)imino]diethanol
Overview
Description
2,2'-[(4-ethylcyclohexyl)imino]diethanol, also known as ECD, is a chiral ligand that has been widely used in asymmetric synthesis reactions. It has been found to be highly effective in catalyzing a variety of reactions, including the asymmetric reduction of ketones and imines. In addition to its synthetic applications, ECD has also been studied for its potential biomedical applications.
Mechanism of Action
The mechanism of action of 2,2'-[(4-ethylcyclohexyl)imino]diethanol in asymmetric synthesis reactions involves the formation of a chiral complex between the ligand and the substrate. This complex then undergoes a series of reactions that result in the desired product. The exact mechanism of action varies depending on the specific reaction being catalyzed.
Biochemical and Physiological Effects:
This compound has been studied for its potential biomedical applications, including its ability to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2'-[(4-ethylcyclohexyl)imino]diethanol is its high effectiveness in catalyzing a wide range of reactions. It is also relatively easy to synthesize and purify. However, this compound can be expensive and difficult to handle, and its effectiveness can be affected by factors such as temperature and pH.
Future Directions
There are many potential future directions for the study of 2,2'-[(4-ethylcyclohexyl)imino]diethanol. One area of research could focus on the development of new synthetic applications for this compound, such as its use in the synthesis of new pharmaceuticals. Another area of research could focus on the biomedical applications of this compound, including its potential as an anticancer agent. Additionally, further studies could be conducted to better understand the mechanism of action and biochemical effects of this compound.
Scientific Research Applications
2,2'-[(4-ethylcyclohexyl)imino]diethanol has been extensively studied for its applications in asymmetric synthesis reactions. It has been found to be highly effective in catalyzing a wide range of reactions, including the reduction of ketones and imines. This compound has also been studied for its potential biomedical applications.
properties
IUPAC Name |
2-[(4-ethylcyclohexyl)-(2-hydroxyethyl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-11-3-5-12(6-4-11)13(7-9-14)8-10-15/h11-12,14-15H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCIXUZKNXTYFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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